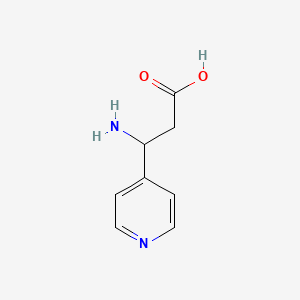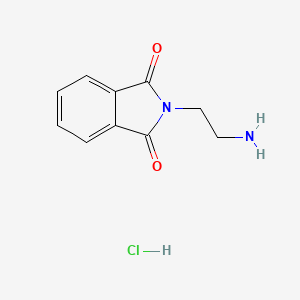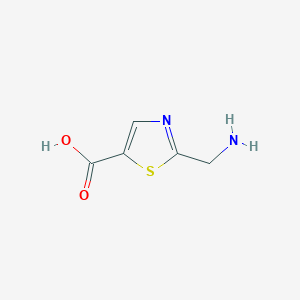
2-乙基哌嗪二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylpiperazine dihydrochloride (2-EP) is an organic compound with a molecular formula of C6H14Cl2N2. It is a white crystalline solid that is soluble in water and alcohols. 2-EP is a versatile compound that is used in a variety of applications, including as a pharmaceutical intermediate, as a catalyst in organic synthesis, and as a reagent in chemical reactions. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.
科学研究应用
结构和光谱研究
2-乙基哌嗪二盐酸盐参与合成具有潜在应用价值的复合物。一个例子是合成非中心对称的1-乙基哌嗪二铵五氯化锑(III)一水合物,这种化合物被研究其晶体结构和光谱性质。该化合物通过氢键形成三维网络,展示了在材料科学应用中的潜力,例如由于其非中心对称性质,可用于非线性光学材料的开发。固态核磁共振和红外光谱分析补充了结构分析,密度泛函理论计算有助于解释核磁共振峰和红外吸收带。通过Hirshfeld表面分析分析的相互作用的可变性进一步强调了这些结构中复杂的分子间动力学 (Soudani et al., 2016)。
新型杂化材料合成
对2-乙基哌嗪衍生物的研究延伸到合成新型有机-无机杂化材料,例如2-乙基哌嗪四氯铜酸盐(II),该化合物被研究其晶体学、物理化学和生物学性质。该化合物展示了形成其结构框架的非共价相互作用的关键性。其合成涉及傅里叶变换红外光谱和单晶X射线衍射等方法。研究扩展到探索其光学吸收和光致发光性质,突显了其在材料科学中的潜力。此外,其对自由基的抗氧化活性暗示了在生物化学研究中的应用。针对SARS-CoV-2变种的对接研究暗示了可能的生物医学应用,使其成为进一步研究的多功能化合物 (Gannouni et al., 2023)。
药理学研究
在药理学中,2-乙基哌嗪的衍生物,如HBK-14和HBK-15,已经被表征其在动物模型中的抗抑郁和抗焦虑性质。这些化合物对各种受体具有亲和力,包括5-羟色胺、肾上腺素和多巴胺受体,并且在5-HT1A和5-HT7受体上是全拮抗剂。它们在抑郁和焦虑模型中的强效活性突显了2-乙基哌嗪衍生物在心理健康治疗中的治疗潜力。这项研究展示了2-乙基哌嗪二盐酸盐衍生物在开发精神疾病新治疗方法中的应用 (Pytka et al., 2015)。
材料化学和催化
进一步扩展2-乙基哌嗪衍生物的多功能性,对1-乙基哌嗪-1,4-二铵四氯合镉等混合材料的研究揭示了有趣的物理化学和介电性能。通过单晶X射线衍射详细描述了该化合物的结构,展示了其氢键和三维框架。在室温下固态下的荧光性质以及差示扫描量热法揭示的相变,使其成为先进材料应用的候选者。介电测量提供了有关相变机制的见解,暗示在电子材料研究中可能有用(Dhieb et al., 2015)。
安全和危害
作用机制
Target of Action
2-Ethylpiperazine dihydrochloride, similar to Piperazine, primarily targets the GABA receptors in the nervous system . These receptors play a crucial role in transmitting inhibitory signals across the synapses, thereby regulating the excitability of neurons .
Mode of Action
2-Ethylpiperazine dihydrochloride acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
The primary biochemical pathway affected by 2-Ethylpiperazine dihydrochloride is the GABAergic signaling pathway . By acting as a GABA receptor agonist, it enhances the inhibitory effects of GABA in the nervous system . The downstream effects include reduced neuronal excitability and paralysis of the worm .
Pharmacokinetics
Based on the pharmacokinetics of piperazine, upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound
Result of Action
The primary result of the action of 2-Ethylpiperazine dihydrochloride is the paralysis of the worm . By binding to the GABA receptors, it causes hyperpolarization of nerve endings, leading to flaccid paralysis . This allows the host body to easily remove or expel the invading organism .
Action Environment
The action, efficacy, and stability of 2-Ethylpiperazine dihydrochloride can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other substances can potentially affect the action of many chemical compounds .
生化分析
Biochemical Properties
2-Ethylpiperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with gamma-aminobutyric acid (GABA) receptors. 2-Ethylpiperazine dihydrochloride acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This interaction leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . Additionally, 2-Ethylpiperazine dihydrochloride has been shown to interact with acetylcholine receptors, blocking acetylcholine at the myoneural junction .
Cellular Effects
2-Ethylpiperazine dihydrochloride has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Ethylpiperazine dihydrochloride can induce changes in gene expression related to neurotransmission and muscle contraction. It also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways . These effects can lead to changes in cell behavior, including altered cell proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of 2-Ethylpiperazine dihydrochloride involves its interaction with specific biomolecules. As mentioned earlier, it acts as a GABA receptor agonist, binding to GABA receptors on muscle membranes. This binding causes hyperpolarization of nerve endings, leading to flaccid paralysis . Additionally, 2-Ethylpiperazine dihydrochloride can inhibit acetylcholine receptors, preventing acetylcholine from binding and transmitting signals at the myoneural junction . These interactions result in the compound’s overall effect on muscle relaxation and neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethylpiperazine dihydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Ethylpiperazine dihydrochloride remains stable under specific conditions, but it may degrade over time when exposed to certain environmental factors . Long-term exposure to 2-Ethylpiperazine dihydrochloride in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged muscle relaxation and altered gene expression .
Dosage Effects in Animal Models
The effects of 2-Ethylpiperazine dihydrochloride vary with different dosages in animal models. At lower doses, the compound induces mild muscle relaxation and minimal adverse effects. At higher doses, 2-Ethylpiperazine dihydrochloride can cause significant muscle paralysis and other toxic effects . Studies have identified threshold doses at which the compound’s effects become pronounced, and exceeding these doses can lead to severe toxicity and adverse reactions in animal models .
Metabolic Pathways
2-Ethylpiperazine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in its metabolism. For example, the compound is metabolized by cytochrome P450 enzymes, which are responsible for its biotransformation and elimination from the body . These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing the overall metabolic profile of the organism.
Transport and Distribution
The transport and distribution of 2-Ethylpiperazine dihydrochloride within cells and tissues are critical for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, 2-Ethylpiperazine dihydrochloride can accumulate in specific tissues, affecting its localization and concentration. These factors play a significant role in determining the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-Ethylpiperazine dihydrochloride is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effect on cellular processes. For instance, 2-Ethylpiperazine dihydrochloride may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes involved in cellular metabolism and signaling.
属性
IUPAC Name |
2-ethylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-2-6-5-7-3-4-8-6;;/h6-8H,2-5H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKAKBROIJTVJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623508 |
Source


|
| Record name | 2-Ethylpiperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438050-52-3 |
Source


|
| Record name | 2-Ethylpiperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1291591.png)







